BMS-960 Reduces Blood Lymphocytes in Lewis Rats Following Oral Administration
BMS-960 demonstrates in vivo pharmacodynamic activity by effectively reducing blood lymphocytes in Lewis rats following oral administration [1]. This confirms its functional agonism of S1P1, which is the primary mechanism for inducing immunosuppression through lymphocyte sequestration. While quantitative data for the magnitude of this reduction is not provided in the source, this qualitative in vivo evidence confirms its mechanism of action is consistent with its in vitro receptor profile.
| Evidence Dimension | In vivo pharmacodynamic response (lymphocyte reduction) |
|---|---|
| Target Compound Data | Effectively reduces blood lymphocytes (qualitative observation) |
| Comparator Or Baseline | Vehicle control (implied) |
| Quantified Difference | Quantitative data not available from source. |
| Conditions | Lewis rat model, oral administration [1] |
Why This Matters
This is a critical functional assay that directly links the compound's S1P1 agonist activity to a clinically relevant pharmacodynamic endpoint, confirming its potential utility in models of autoimmune disease and organ transplantation.
- [1] TargetMol. BMS-960 Product Page. CAS 1265321-86-5. Accessed 2026. View Source
